structural characterization of tert-butyl N-[1-(oxetan-3-yl)-2-oxoethyl]carbamate
structural characterization of tert-butyl N-[1-(oxetan-3-yl)-2-oxoethyl]carbamate
An In-depth Technical Guide to the Structural Characterization of tert-butyl N-[1-(oxetan-3-yl)-2-oxoethyl]carbamate
Foreword: Navigating the Frontier of Novel Building Blocks
In the landscape of modern medicinal chemistry, the strategic incorporation of novel structural motifs is paramount to overcoming challenges in drug design, such as improving physicochemical properties and exploring new chemical space.[1] The oxetane ring, in particular, has emerged as a valuable bioisostere for commonly used groups like gem-dimethyl and carbonyl functionalities, offering improvements in solubility, metabolic stability, and lipophilicity.[1][2] This guide focuses on a unique bifunctional building block, tert-butyl N-[1-(oxetan-3-yl)-2-oxoethyl]carbamate (CAS Number: 2751615-57-1), which combines the advantageous properties of the oxetane moiety with the versatile chemistry of an α-amino ketone, protected by the acid-labile tert-butoxycarbonyl (Boc) group.
As a molecule not yet extensively documented in peer-reviewed literature, this document serves as a predictive and instructional guide for its comprehensive structural characterization. By leveraging data from closely related structural analogs, we will delineate the expected spectroscopic and crystallographic signatures of the title compound. This paper is designed for researchers, scientists, and drug development professionals, providing not just the anticipated data, but the strategic rationale behind the selection of analytical techniques and the interpretation of their results.
Proposed Synthetic Pathway and Strategic Implications
A robust characterization begins with an understanding of the molecule's synthesis, which informs potential impurities and side products. A plausible route to tert-butyl N-[1-(oxetan-3-yl)-2-oxoethyl]carbamate involves the oxidation of a corresponding N-Boc protected amino alcohol. This precursor can be synthesized from oxetane-3-carbonitrile.
A potential synthetic workflow is outlined below:
Figure 1: Proposed synthetic workflow for the target molecule.
This multi-step synthesis necessitates rigorous purification at each stage, with final characterization being crucial to confirm the identity and purity of the final product. The choice of a mild oxidizing agent like Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC) in the final step is critical to prevent over-oxidation or degradation of the oxetane ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Molecular Connectivity
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For tert-butyl N-[1-(oxetan-3-yl)-2-oxoethyl]carbamate, both ¹H and ¹³C NMR will be indispensable.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum will allow for the unambiguous assignment of every proton in the molecule. The expected chemical shifts (referenced to TMS in CDCl₃) are predicted based on analogous structures containing Boc-protected amines, oxetanes, and α-amino aldehydes/ketones.[3][4][5]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale & Comparative Insights |
| H-a (CHO) | 9.5 - 9.7 | Singlet (s) | N/A | Aldehydic protons are highly deshielded. Similar N-Boc amino aldehydes show signals in this region.[3][6] |
| H-b (NH) | 5.0 - 5.5 | Broad singlet (br s) or Doublet (d) | ~7-8 Hz (if coupled to H-c) | The carbamate proton signal is often broad due to quadrupole broadening and exchange. Its coupling to the adjacent methine (H-c) may be observable.[5] |
| H-c (CH-N) | 4.2 - 4.5 | Multiplet (m) or Doublet of Doublets (dd) | J(c,b) ≈ 7-8 Hz, J(c,d) ≈ 4-6 Hz | This methine proton is deshielded by the adjacent nitrogen and the oxetane ring. |
| H-d (CH-oxetane) | 3.3 - 3.7 | Multiplet (m) | - | The central methine of the 3-substituted oxetane. |
| H-e (CH₂-oxetane) | 4.6 - 4.9 | Multiplet (m) | - | Diastereotopic methylene protons of the oxetane ring, typically appearing as complex multiplets.[4] |
| H-f (Boc, C(CH₃)₃) | 1.45 | Singlet (s) | N/A | The nine equivalent protons of the tert-butyl group give a characteristic sharp singlet.[7] |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides a count of unique carbon atoms and information about their hybridization and electronic environment.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Comparative Insights |
| C-1 (C=O, ketone/aldehyde) | 198 - 202 | The carbonyl carbon of the aldehyde is significantly downfield.[8] |
| C-2 (C=O, carbamate) | 155 - 156 | The carbamate carbonyl carbon appears at a characteristic chemical shift.[9] |
| C-3 (C(CH₃)₃) | ~80 | The quaternary carbon of the Boc group.[10] |
| C-4 (CH-N) | 58 - 62 | The carbon atom bonded to the nitrogen of the carbamate. |
| C-5 (CH-oxetane) | 35 - 40 | The central carbon of the oxetane ring. |
| C-6 (CH₂-oxetane) | ~75 | The two equivalent methylene carbons of the oxetane ring are deshielded by the oxygen atom.[4] |
| C-7 (C(CH₃)₃) | ~28 | The three equivalent methyl carbons of the Boc group.[10] |
Experimental Protocol for NMR Data Acquisition
A self-validating protocol ensures reproducibility and high-quality data.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum with a 90° pulse.
-
Set the spectral width to cover a range of -1 to 12 ppm.
-
Use a relaxation delay of at least 2 seconds.
-
Co-add 16-32 scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
Use a relaxation delay of 2-5 seconds.
-
Co-add 1024 or more scans to obtain adequate signal intensity.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase the spectra and perform baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by setting the CDCl₃ residual peak to 77.16 ppm.[11]
Infrared (IR) Spectroscopy: Probing Functional Groups
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Rationale & Comparative Insights |
| N-H (carbamate) | N-H Stretch | 3300 - 3400 | A moderately strong, sharp peak is expected for the N-H bond of the secondary carbamate. |
| C-H (alkane) | C-H Stretch | 2850 - 3000 | Stretching vibrations from the t-butyl group and the oxetane ring. |
| C=O (ketone/aldehyde) | C=O Stretch | 1720 - 1740 | A strong, sharp absorption characteristic of an aliphatic aldehyde/ketone. |
| C=O (carbamate) | C=O Stretch | 1680 - 1700 | A strong absorption band, typically at a slightly lower frequency than the ketone due to resonance with the nitrogen lone pair. |
| C-O (oxetane) | C-O Stretch | 950 - 1000 | The strained C-O-C ether stretch of the oxetane ring is a key diagnostic peak. The far-infrared spectrum of oxetane itself shows significant bands in this region.[12] |
Experimental Protocol for FTIR Data Acquisition
Figure 2: Standard workflow for acquiring an FTIR spectrum using an ATR accessory.
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond) of the FTIR spectrometer is clean.
-
Background Scan: Collect a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid or oil sample directly onto the ATR crystal. If solid, apply pressure using the built-in clamp to ensure good contact.
-
Spectrum Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is essential for determining the molecular weight of the compound and providing structural information through analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is particularly crucial for confirming the elemental composition.
Predicted Mass Spectrometric Data
-
Molecular Formula: C₁₀H₁₇NO₄
-
Monoisotopic Mass: 215.1158 u
-
Technique: Electrospray Ionization (ESI) is recommended due to the polarity of the molecule.
| Ion | Predicted m/z | Formula | Rationale |
| [M+H]⁺ | 216.1230 | C₁₀H₁₈NO₄⁺ | Protonated molecular ion, expected to be the base peak in positive ion mode ESI. |
| [M+Na]⁺ | 238.1049 | C₁₀H₁₇NNaO₄⁺ | Sodium adduct, commonly observed in ESI-MS. |
| [M-C₄H₈]⁺ or [M-56]⁺ | 159.0528 | C₅H₉NO₄⁺ | Loss of isobutylene from the Boc group is a characteristic fragmentation pathway. |
| [M-Boc+H]⁺ or [M-100]⁺ | 116.0651 | C₅H₁₀NO₂⁺ | Cleavage of the entire Boc group (C₅H₉O₂) is a very common and diagnostic fragmentation. |
Experimental Protocol for HRMS (ESI-TOF) Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Calibration: Calibrate the Time-of-Flight (TOF) mass spectrometer using a known calibration standard to ensure high mass accuracy.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Data Analysis: Determine the accurate mass of the molecular ion peaks ([M+H]⁺ and [M+Na]⁺) and compare them to the theoretical exact masses to confirm the elemental composition.
X-ray Crystallography: The Definitive 3D Structure
While spectroscopic methods provide connectivity, single-crystal X-ray diffraction provides the absolute three-dimensional arrangement of atoms in the solid state. This technique is contingent on the ability to grow high-quality single crystals.
Feasibility and Predicted Structural Features
Many N-Boc protected amino acid and oxetane derivatives have been successfully crystallized.[13][14] Therefore, it is plausible that tert-butyl N-[1-(oxetan-3-yl)-2-oxoethyl]carbamate can be crystallized, likely from a solvent system like ethyl acetate/hexanes or dichloromethane/hexanes via slow evaporation.
Key structural features to be confirmed by X-ray crystallography would include:
-
Conformation of the Carbamate: The urethane group in Boc-protected amines typically adopts a trans conformation.[15]
-
Oxetane Ring Pucker: The four-membered oxetane ring is not perfectly planar and exhibits a slight pucker.[13]
-
Intermolecular Interactions: The presence of the N-H donor and multiple oxygen acceptors (two from the carbamate, one from the ketone, and one from the oxetane ether) suggests the likelihood of extensive hydrogen bonding networks in the crystal lattice.
Generalized Protocol for Single-Crystal X-ray Diffraction
-
Crystallization: Dissolve the purified compound in a minimal amount of a suitable solvent. Use techniques like slow evaporation, vapor diffusion, or solvent layering with an anti-solvent (e.g., hexane) to promote the growth of single crystals.
-
Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal on the diffractometer and cool it in a stream of nitrogen gas (typically to 100 K) to minimize thermal motion. Collect a full sphere of diffraction data using monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map. Build the molecular model into the electron density and refine the atomic positions and displacement parameters to achieve the best fit between the observed and calculated structure factors.
Conclusion
The structural characterization of tert-butyl N-[1-(oxetan-3-yl)-2-oxoethyl]carbamate requires a multi-faceted analytical approach. While direct experimental data is not yet widely available, a comprehensive and predictive analysis based on well-established principles and data from structural analogs provides a robust framework for its identification and confirmation. The combination of 1D and 2D NMR spectroscopy will elucidate the precise connectivity, FTIR will confirm the presence of key functional groups, and high-resolution mass spectrometry will verify the elemental composition. Should single crystals be obtained, X-ray crystallography will offer the ultimate confirmation of its three-dimensional structure. This guide provides the necessary theoretical foundation and practical protocols to enable researchers to confidently undertake the synthesis and characterization of this and other novel oxetane-containing building blocks.
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